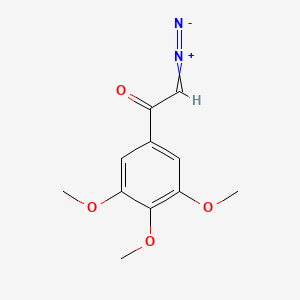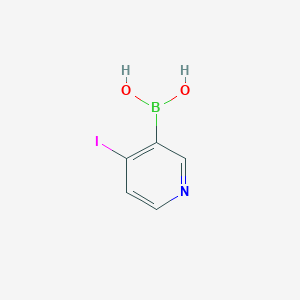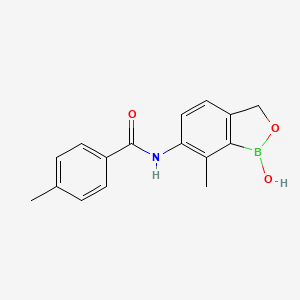
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide is a compound with a unique structure that includes a benzoxaborole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide typically involves the reaction of 1-hydroxy-7-methyl-3H-2,1-benzoxaborole with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole moiety can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzoxaborole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzoxaborole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxaborole moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(1-Hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)oxy]pyrazine-2-carboxylic acid
- N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)benzamide
Uniqueness
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide stands out due to its specific structural features and the presence of both benzoxaborole and benzamide moieties. This unique combination enhances its potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C16H16BNO3 |
|---|---|
Molekulargewicht |
281.1 g/mol |
IUPAC-Name |
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide |
InChI |
InChI=1S/C16H16BNO3/c1-10-3-5-12(6-4-10)16(19)18-14-8-7-13-9-21-17(20)15(13)11(14)2/h3-8,20H,9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
KKINOSUXQSTPDY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC(=C2C)NC(=O)C3=CC=C(C=C3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


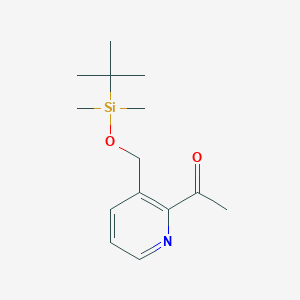

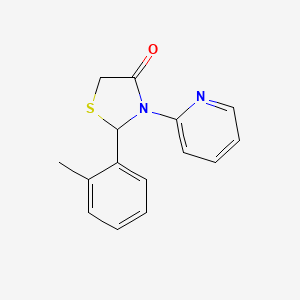
![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)
![2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)
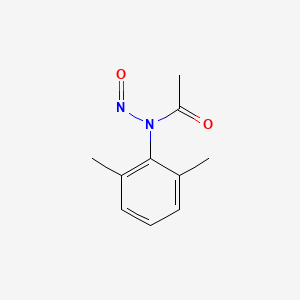
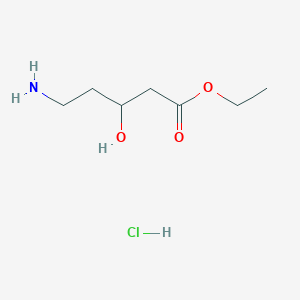
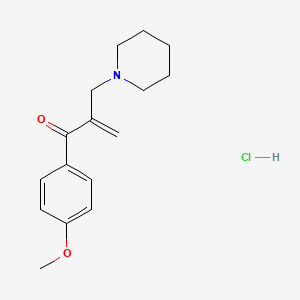
![Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate](/img/structure/B13999190.png)
![1-hydroxy-3H-benzo[g][2,1]benzoxaborole](/img/structure/B13999193.png)
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)
